Cas no 82516-17-4 (Methyl 2-(piperazin-1-yl)acetate)

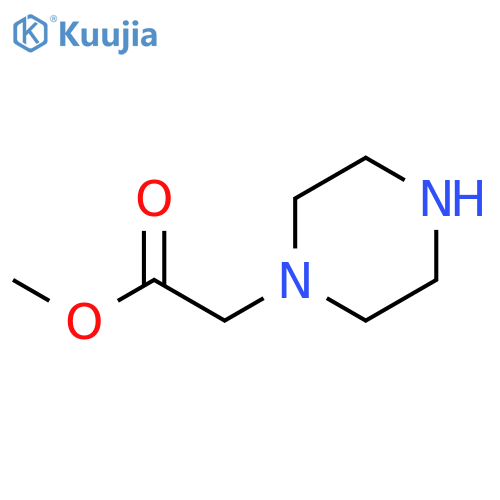

82516-17-4 structure

商品名:Methyl 2-(piperazin-1-yl)acetate

CAS番号:82516-17-4

MF:C7H14N2O2

メガワット:158.198261737823

MDL:MFCD13857435

CID:708440

PubChem ID:15343158

Methyl 2-(piperazin-1-yl)acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(piperazin-1-yl)acetate

- 1-Piperazineacetic acid methyl ester

- Methyl piperazin-1-ylacetate dihydrochloride

- piperazin-1-ylmethyl acetate

- 1-methyloxycarbonylmethylpiperazine

- methyl 2-piperazinoacetate

- Methyl piperazinoacetate

- Methyl1-piperazineacetate

- UHHVABRWHRKEPJ-UHFFFAOYSA-N

- AKOS000264325

- methyl 2-piperazin-1-ylacetate

- BS-12081

- 3-HYDROXY-5-(1H)INDAZOLECARBOXYLICACID

- EN300-42487

- 82516-17-4

- SCHEMBL2922056

- MLS004820246

- methyl piperazin-1-ylacetate

- 1-Piperazineaceticacid,methylester(9CI)

- FT-0683123

- SMR003523810

- Methyl2-(piperazin-1-yl)acetate

- 1-Piperazineacetic acid, methyl ester

- ALBB-012275

- DA-29097

- 1-piperazineacetic acid, methyl ester, dihydrochloride

-

- MDL: MFCD13857435

- インチ: InChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3

- InChIKey: UHHVABRWHRKEPJ-UHFFFAOYSA-N

- ほほえんだ: COC(=O)CN1CCNCC1

計算された属性

- せいみつぶんしりょう: 158.10600

- どういたいしつりょう: 158.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

- PSA: 41.57000

- LogP: -0.66870

Methyl 2-(piperazin-1-yl)acetate セキュリティ情報

Methyl 2-(piperazin-1-yl)acetate 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Methyl 2-(piperazin-1-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-42487-0.25g |

methyl 2-(piperazin-1-yl)acetate |

82516-17-4 | 0.25g |

$123.0 | 2023-05-29 | ||

| Enamine | EN300-42487-1.0g |

methyl 2-(piperazin-1-yl)acetate |

82516-17-4 | 1g |

$133.0 | 2023-05-29 | ||

| Enamine | EN300-42487-5.0g |

methyl 2-(piperazin-1-yl)acetate |

82516-17-4 | 5g |

$502.0 | 2023-05-29 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA110-1g |

methyl 2-(piperazin-1-yl)acetate |

82516-17-4 | 95% | 1g |

¥3038.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA110-100.0mg |

methyl 2-(piperazin-1-yl)acetate |

82516-17-4 | 95% | 100.0mg |

¥823.0000 | 2024-07-20 | |

| Enamine | EN300-42487-0.5g |

methyl 2-(piperazin-1-yl)acetate |

82516-17-4 | 0.5g |

$128.0 | 2023-05-29 | ||

| Enamine | EN300-42487-2.5g |

methyl 2-(piperazin-1-yl)acetate |

82516-17-4 | 2.5g |

$256.0 | 2023-05-29 | ||

| TRC | M049560-500mg |

Methyl piperazin-1-ylacetate Dihydrochloride |

82516-17-4 | 500mg |

$ 600.00 | 2022-06-04 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA110-1G |

methyl 2-(piperazin-1-yl)acetate |

82516-17-4 | 95% | 1g |

¥ 2,785.00 | 2023-04-13 | |

| TRC | M049560-250mg |

Methyl piperazin-1-ylacetate Dihydrochloride |

82516-17-4 | 250mg |

$ 380.00 | 2022-06-04 |

Methyl 2-(piperazin-1-yl)acetate 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

82516-17-4 (Methyl 2-(piperazin-1-yl)acetate) 関連製品

- 40004-08-8(ethyl 2-(piperazin-1-yl)acetate)

- 28920-67-4(Ethyl (4-methylpiperazin-1-yl)acetate)

- 5780-70-1(Methyl 2-(4-Methylpiperazin-1-yl)acetate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:82516-17-4)Methyl 2-(piperazin-1-yl)acetate

清らかである:99%

はかる:10g

価格 ($):2016.0